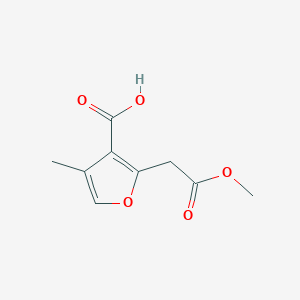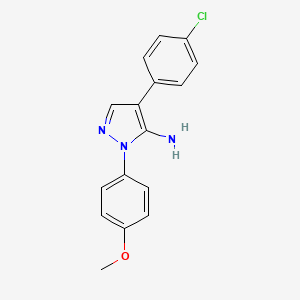
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, also known as 4-Chloro-4'-methoxy-1H-pyrazol-5-amine, is a compound that has been studied extensively for its potential applications in the fields of biochemistry and physiology. This compound has been used in a number of scientific research studies on various topics, including the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using it in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has been used in a number of scientific research studies. It has been studied for its potential applications in the fields of biochemistry and physiology, including its use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been studied for its potential use as an anticonvulsant, as well as for its potential use in the treatment of Alzheimer's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer, as well as for its potential use in the treatment of cardiovascular and metabolic diseases.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been suggested that this compound may also act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In animal studies, this compound has been shown to have anticonvulsant and neuroprotective effects. Additionally, it has been shown to reduce the levels of the neurotransmitter acetylcholine in the brain, which is believed to be involved in the regulation of memory and learning. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it has been shown to have a number of beneficial effects on biochemical and physiological processes, which makes it a useful tool for studying the effects of certain compounds on living organisms. However, there are some limitations to the use of this compound in laboratory experiments. For example, it can be toxic in high doses and should be handled with caution. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving it.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine. For example, further research is needed to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases. Furthermore, further research is needed to investigate
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)20-16(18)15(10-19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXSNNDKZEYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



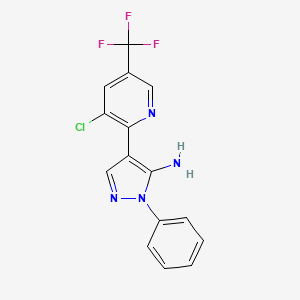
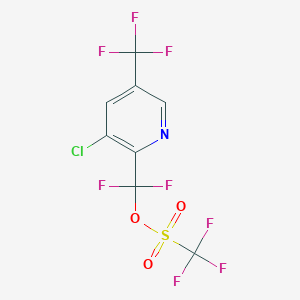
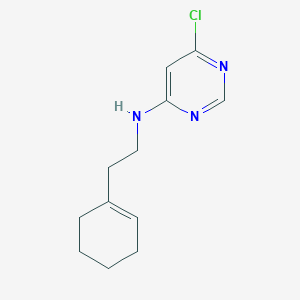
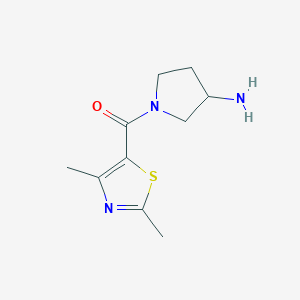
![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
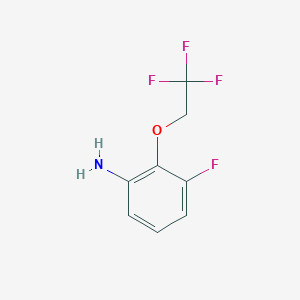
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)

![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)
